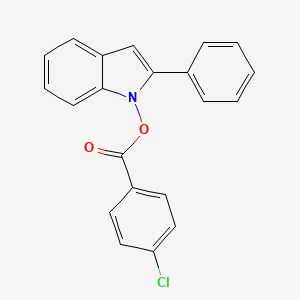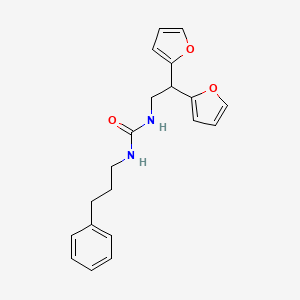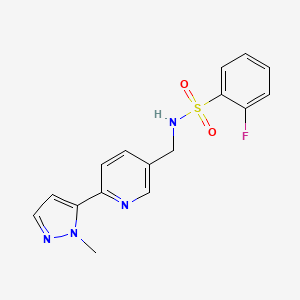
4-((3-Chloro-2-methylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-Chloro-2-methylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C14H19ClN2O4 and its molecular weight is 314.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Vibrational Spectroscopic Analysis
Vibrational spectroscopy, supported by DFT calculations, has been applied to study the crystal structure and spectral band assignments of chloramphenicol derivatives, closely related to the chemical structure . These studies provide insight into homomeric synthons involving chains and dimers through conventional and non-conventional hydrogen bonds, offering a foundation for understanding the molecular interactions and structural integrity of such compounds (Fernandes et al., 2017).
Multi-Component Synthesis in Aqueous Medium
Research has demonstrated the efficiency of boric acid-catalyzed multi-component reactions in synthesizing 4H-isoxazol-5-ones in water, using ethyl 3-oxobutanoate among other compounds. This method highlights the simplicity, efficiency, and green chemistry aspects of synthesizing structurally complex compounds, potentially applicable to derivatives of the subject chemical (Kiyani & Ghorbani, 2015).
Inhibitors of Kynurenine-3-hydroxylase
Compounds structurally related to 4-((3-Chloro-2-methylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid have been identified as potent inhibitors of kynurenine-3-hydroxylase, suggesting potential neuroprotective applications. These inhibitors could play a crucial role in preventing the increase of quinolinic acid synthesis, offering insights into neurodegenerative disease treatment and research (Drysdale et al., 2000).
Molecular Docking and Biological Activities
Molecular docking and vibrational studies have been utilized to explore the structural, electronic, and optical properties of compounds similar to the one . These studies are instrumental in identifying noncovalent interactions crucial for biological activities, with implications for pharmacological importance, particularly in inhibiting growth factors such as Placenta growth factor (PIGF-1) (Vanasundari et al., 2018).
Propiedades
IUPAC Name |
4-(3-chloro-2-methylanilino)-2-(2-hydroxypropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4/c1-8(18)7-16-12(14(20)21)6-13(19)17-11-5-3-4-10(15)9(11)2/h3-5,8,12,16,18H,6-7H2,1-2H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDYYEFZRDPPPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC(C(=O)O)NCC(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyridine-3-sulfonamide](/img/structure/B2998320.png)
![2-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2998323.png)
![N-[(1-hydroxycyclopentyl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2998324.png)
![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2998325.png)
![N-[(furan-2-yl)methyl]-2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2998328.png)
![2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2998330.png)

![3-((4-Methylbenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2998332.png)


![2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2998338.png)
